N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (IMPPA) is a small molecule synthesized from 3-iodo-4-methoxy-pyridine and 2,2-dimethyl-propionamide. It is a member of the pyridine family of compounds and has been studied for its various biological and chemical applications. IMPPA is a versatile compound that has been used in a variety of research studies and laboratory experiments.
Scientific Research Applications
Leukotriene Synthesis Inhibition
- N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor. It shows significant efficacy in inhibiting leukotriene synthesis both in vitro and in vivo, making it a promising compound for clinical development in the treatment of asthma and allergic reactions (Hutchinson et al., 2009).
Coordination Chemistry
- This compound plays a role in coordination chemistry, particularly in the formation of CuI complexes with N,N',S,S' scorpionate ligands. These complexes exhibit interesting dimer-monomer equilibria and have potential applications in catalysis and materials science (Gennari et al., 2008).
Synthetic Precursor Applications
- It serves as a precursor in the synthesis of various derivatives, including those used in radiopharmaceuticals. The simple and high-yield synthesis of such derivatives indicates its utility in the preparation of compounds for medical imaging and diagnostics (Bobeldijk et al., 1990).
Role in Dioxygen Activation
- The compound is involved in the activation of dioxygen by mononuclear non-heme iron complexes. This process has implications for understanding the mechanisms of oxygen activation in biological systems and could have applications in biocatalysis (Martinho et al., 2010).
Inorganic and Organometallic Chemistry
- In inorganic and organometallic chemistry, it is used in the synthesis of coordination polymers and complexes. These compounds have potential applications in catalysis and materials science due to their unique structural and electronic properties (Zhao et al., 2008).
Pharmaceutical and Medicinal Chemistry
- Its derivatives are explored in pharmaceutical and medicinal chemistry for their antimicrobial properties, highlighting its importance in the development of new therapeutic agents (Tayade et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAGSGZCYLRPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640069 |
Source
|
Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | |
CAS RN |
898561-62-1 |
Source
|
Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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